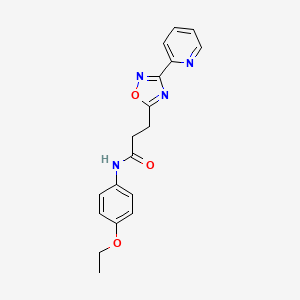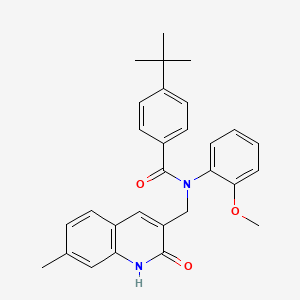
N-(4-ethoxyphenyl)-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. This compound is commonly referred to as EPPA and has been extensively studied for its unique properties and mechanism of action.
作用機序
The mechanism of action of EPPA is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever.
Biochemical and Physiological Effects
EPPA has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. EPPA has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
EPPA has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. However, EPPA has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on EPPA. One area of focus is the development of new synthetic methods for EPPA that are more efficient and cost-effective. Another area of research is the identification of new applications for EPPA, particularly in the treatment of diseases such as cancer and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of EPPA and its effects on different physiological systems.
合成法
The synthesis of EPPA involves the reaction of 4-ethoxybenzoyl chloride with 3-(2-pyridyl)-1,2,4-oxadiazole-5-amine in the presence of triethylamine. The resulting product is then treated with 3-bromo propionyl chloride to yield EPPA.
科学的研究の応用
EPPA has been extensively studied for its potential applications in pharmacology and medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. EPPA has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-24-14-8-6-13(7-9-14)20-16(23)10-11-17-21-18(22-25-17)15-5-3-4-12-19-15/h3-9,12H,2,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEAJFKVPRAXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7697303.png)



